(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of compounds containing an imidazole ring can be achieved through various methods. One such method involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a compound similar to the one can be obtained .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-containing compounds can vary. Imidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents . The specific properties of “this compound” would depend on its exact molecular structure.科学的研究の応用
Synthesis and Biological Activity : Thiosemicarbazide derivatives, including those related to your compound of interest, are used as precursors for synthesizing various heterocyclic compounds like imidazole and 1,3,4-oxadiazole. These synthesized compounds have been evaluated for their antimicrobial activity, highlighting their potential in pharmaceutical applications (Elmagd et al., 2017).
Angiotensin II Receptor Antagonists : The compound is structurally related to imidazole-5-acrylic acids, which have been developed as nonpeptide angiotensin II receptor antagonists. These compounds exhibit high potency and oral activity, indicating their potential use in treating conditions like hypertension (Keenan et al., 1993).
Heterocyclic Compound Synthesis : Research into the 1,3-dipolar addition of acetylenedicarboxylic esters to related compounds has led to the creation of various esters with potential for further chemical exploration (Stauss et al., 1972).
Histone Deacetylase Inhibitors : Benzimidazole and imidazole compounds, closely related to your compound, have been synthesized and found to be potent inhibitors of human histone deacetylases. This discovery has implications for cancer treatment, as these compounds exhibit significant biological activity (Bressi et al., 2010).
Supramolecular Chemistry and Cancer Research : A novel ligand closely related to your compound was synthesized and used in polymeric complexes, with the study including molecular docking to predict binding with cancer-related receptors (El-Sonbati et al., 2018).
Antioxidant Activity and Acetaminophen Toxicity : Benzothiazole derivatives have been evaluated for their antioxidant activity and protective effects against acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Polymerization and Material Science : The controlled radical polymerization of acrylamide compounds containing amino acid moieties has been studied, demonstrating applications in the field of material science (Mori et al., 2005).
将来の方向性
特性
IUPAC Name |
(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(12-11-16-4-3-13-25-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOXONCJUWLMIP-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。